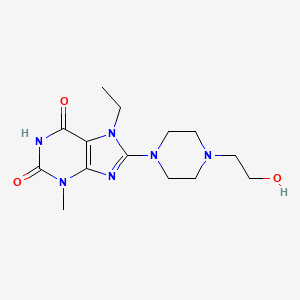

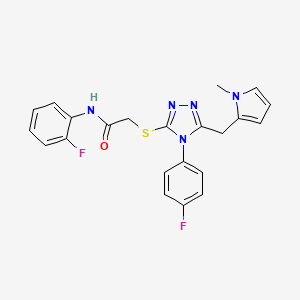

![molecular formula C18H19ClN2O2S B2515524 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine CAS No. 477869-36-6](/img/structure/B2515524.png)

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various piperidine derivatives has been a subject of interest due to their biological properties. In the papers provided, different piperidine compounds were synthesized through condensation reactions involving substituted benzhydryl chlorides or sulfonyl chlorides with piperidine precursors in the presence of methylene dichloride and triethylamine as the base . The compounds were then characterized using spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . These methods ensure the correct formation of the desired compounds and provide detailed information about their molecular structure.

Molecular Structure Analysis

X-ray crystallography studies have revealed that the synthesized piperidine derivatives generally crystallize in monoclinic space groups with the piperidine ring adopting a chair conformation . The geometry around the sulfur atom in these compounds is often distorted from a regular tetrahedron, indicating the presence of steric strain or electronic effects due to the substituents . The crystallographic data provide valuable insights into the three-dimensional arrangement of atoms within the molecules, which is crucial for understanding their chemical reactivity and interactions.

Chemical Reactions Analysis

The papers do not provide extensive details on the chemical reactions of the synthesized piperidine derivatives. However, the structure-activity relationship studies mentioned in one of the papers suggest that the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity of these compounds . This implies that the chemical reactivity of these piperidine derivatives is sensitive to the electronic and steric properties of the substituents, which can be exploited to design compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperidine derivatives are inferred from their molecular structures and synthesis conditions. The presence of sulfonyl groups and nitro substituents suggests that these compounds are likely to exhibit polar characteristics, which could affect their solubility and interaction with biological targets . The chair conformation of the piperidine ring is a common feature that contributes to the stability of these molecules . Computational studies, such as DFT calculations, provide additional insights into the electronic properties, such as the energy difference between HOMO-LUMO and the reactive sites of the compounds .

Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) discusses the nucleophilic aromatic substitution reactions involving piperidine derivatives. Although not directly mentioning “1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine,” the principles of these reactions are relevant for understanding its chemical behavior. The reaction mechanisms, involving rapid expulsion of the nitro-group from intermediates, provide insights into the synthetic pathways that could be applied for producing or modifying this compound and related derivatives (Pietra & Vitali, 1972).

Synthesis and Characterization of Novel Cyclic Compounds

Kaneda (2020) reviews the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the development of complex polyheterocyclic compounds and the production of multifunctional agents. This review underscores the versatility of sulfonamide or sultam-based molecules in organic synthesis and pharmaceutical development. Given the structural complexity of “1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine,” insights from this review may inform future research on its synthesis and potential applications (Kaneda, 2020).

Enzymatic Degradation of Organic Pollutants

Husain and Husain (2007) review the use of enzymes, in the presence of redox mediators, for the remediation of recalcitrant organic compounds in wastewater. This research could provide a foundation for studying the environmental fate of “1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine” and its derivatives, particularly in terms of biodegradation and potential use in environmental cleanup efforts (Husain & Husain, 2007).

Piperazine Derivatives in Pharmaceutical Development

Rathi et al. (2016) discuss the therapeutic uses of piperazine derivatives, emphasizing their role in CNS agents, anticancer, and anti-inflammatory profiles. The review provides a comprehensive overview of the molecular designs and pharmacokinetic and pharmacodynamic factors influenced by substituents on the piperazine ring. Given the structural incorporation of piperazine in “1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine,” this review may suggest potential biomedical applications and inspire further research into its pharmacological properties (Rathi et al., 2016).

Propriétés

IUPAC Name |

1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2S/c19-15-5-7-16(8-6-15)24-18-9-4-14(12-17(18)21(22)23)13-20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHVZEAMKPZBSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2515441.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)

![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)

![3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2515454.png)

![1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2515458.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)